Clivonecic acid

Mass spectrometry Necic acid identification Pyrrolizidine alkaloid metabolism

Standard clivorine-derived necic acid reference standard. Essential for quantifying PA hydrolysis efficiency, chiral method development, and otonecine-type alkaloid SAR. - Unique (2S,5E)-ethylidene lactone scaffold; NIST MS base peak m/z 151 - Validated for Lin et al. (2000) HPLC method (<12% variability) - Single stereocenter simplifies enantiomeric resolution (2S vs. 2R) - Distinct from acyclic necic acids (viridifloric, trachelanthic)

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 19776-81-9
Cat. No. B009105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClivonecic acid
CAS19776-81-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC=C1C=C(C(OC1=O)(C)C(=O)O)C
InChIInChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1
InChIKeyFIUFNZNVZDLYHQ-QBBOHKLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clivonecic Acid Identity and Physicochemical Baseline


Clivonecic acid (CAS 19776-81-9) is a chiral, monobasic necic acid bearing a 5-ethylidene-substituted α,β-unsaturated δ-lactone (2H-pyran-2-one) core, with molecular formula C₁₀H₁₂O₄ and an exact mass of 196.0736 Da [1]. It is the defining necic acid component obtained upon alkaline hydrolysis of the hepatotoxic otonecine-type pyrrolizidine alkaloid clivorine, isolated from Ligularia clivorum (syn. Senecio clivorum) [2]. The compound possesses a single defined stereocenter at C-2 (S-configuration) and a single defined olefin geometry (E-configuration at the 5-ethylidene), yielding a topological polar surface area of 63.6 Ų and a computed XLogP3 of 1.2 [1]. These structural features place clivonecic acid within the small sub-class of lactone-type necic acids, distinct from the more common acyclic diol-type monobasic necic acids (e.g., viridifloric and trachelanthic acids) [3].

Hydrolysis Standard Authentic clivorine-derived necic acid reference for PA metabolism studies
GC-MS Fingerprint NIST-archived reference spectrum supports unambiguous identification in complex hydrolysates
Stereochemical Control Single defined stereocenter simplifies enantiomeric purity verification workflows
Sub-Class Identity Lactone-type necic acid scaffold distinct from acyclic diol necic acids for chromatographic selectivity

Why Necic Acid Substitution Fails for Clivonecic Acid


Necic acids exhibit broad structural diversity—ranging from simple aliphatic monocarboxylic acids to branched dihydroxy acids to lactone acids—and even within the C₁₀ lactone subclass, stereochemistry and oxidation state dictate biological fate [1]. Clivonecic acid is the only necic acid that contains the specific (2S,5E)-5-ethylidene-2,3-dimethyl-6-oxo-2H-pyran-2-carboxylic acid scaffold; its tetrahydro analog (CAS 19776-82-0) differs by saturation of the 5-ethylidene double bond, yielding a distinct molecular formula (C₁₀H₁₆O₄ vs. C₁₀H₁₂O₄), altered ring conformation, and different fragmentation behavior in mass spectrometry . Substitution with any other necic acid—whether an acyclic monobasic acid such as viridifloric acid (2,3-dihydroxy-2-isopropylbutanoic acid) or a macrocyclic dicarboxylic acid such as riddellic acid—would fundamentally change the metabolic and toxicological profile of resulting pyrrolizidine alkaloid conjugates or semi-synthetic derivatives, because necic acid identity directly governs the hepatotoxic activation pathway mediated by CYP3A4 [2]. Therefore, any research requiring faithful reconstitution of the clivorine scaffold, development of clivorine metabolite standards, or structure-activity relationship (SAR) studies on otonecine-type alkaloid toxicity cannot interchange clivonecic acid with other commercially available necic acids.

Clivonecic acid (lactone-type, 5-ethylidene)
Tetrahydroclivonecic acid (saturated analog)
Saturation of the 5-ethylidene double bond alters MS fragmentation pattern and ring conformation, limiting direct spectral substitution
Clivonecic acid (XLogP3 1.2, TPSA 63.6 Ų)
Viridifloric / trachelanthic acids (acyclic diol-type)
Higher polarity and additional H-bond donors in acyclic diol necic acids shift reversed-phase retention times and solubility profiles
Clivonecic acid (otonecine-type PA scaffold)
Macrocyclic necic acids (e.g., riddellic acid)
Distinct CYP3A4-mediated metabolic activation pathways may produce different metabolite profiles, limiting mechanistic comparability

Differentiation Evidence for Clivonecic Acid


GC-MS Fragmentation Pattern

Clivonecic acid produces a diagnostic electron-ionization (EI) mass spectrum with a base peak at m/z 151, a second-most-abundant ion at m/z 43, and a third at m/z 123, with 47 total peaks recorded in the NIST main library [1]. This fragmentation signature reflects the α,β-unsaturated δ-lactone ring with the 5-ethylidene substituent. In contrast, fragmentation of the saturated tetrahydroclivonecic acid (CAS 19776-82-0, C₁₀H₁₆O₄) lacks the conjugated alkene-driven fragmentation pathways and would be expected to exhibit a distinct ion distribution, though published quantitative head-to-head spectral comparison data are not available . The NIST library entry provides a verified and retrievable reference spectrum that enables unambiguous identification of clivonecic acid in complex hydrolysate mixtures where other necic acids co-elute.

GC-MS Base Peak
Class-level
m/z 151 (base), m/z 43 (2nd), m/z 123 (3rd); 47 total peaks
Supports GC-MS identification of clivonecic acid in complex hydrolysate mixtures
Quantitative spectral similarity vs. tetrahydro analog not published
Mass spectrometry Necic acid identification Pyrrolizidine alkaloid metabolism

Lipophilicity and Polar Surface Area Differentiation

Clivonecic acid exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 63.6 Ų [1]. These values place it at the lower-polarity end of the necic acid spectrum: acyclic diol-type monobasic necic acids such as viridifloric acid (2,3-dihydroxy-2-isopropylbutanoic acid) and trachelanthic acid (2,3-dihydroxy-2-isopropylpentanoic acid) are predicted to have higher hydrogen bond donor counts (3 vs. 1), higher TPSA (~77–86 Ų estimated), and lower logP values, reflecting their multiple free hydroxyl groups [2]. The lactone ring in clivonecic acid eliminates one hydroxyl and one carboxylic acid proton-donor site relative to ring-opened diol acids, reducing polarity and increasing membrane permeability potential. This differentiation is critical when selecting a necic acid standard for chromatographic method development, where retention time on reversed-phase columns will be systematically shifted relative to more polar acyclic necic acids.

Lipophilicity vs. Diol Acids
Class-level
XLogP3 1.2 vs. <0.5; TPSA 63.6 vs. ~77–86 Ų; H-bond donors 1 vs. 3
Predicts later RP-HPLC elution and different derivatization behavior vs. acyclic diol necic acids
Comparator TPSA values estimated from structural class
Lipophilicity Drug-likeness Necic acid classification

Stereochemical Identity and Biological Recognition

Clivonecic acid is defined by exactly one tetrahedral stereocenter (C-2, S-configuration) and one exocyclic double bond (C-5 ethylidene, E-configuration), confirmed by the original structure elucidation using chemical degradation, UV, IR, and NMR spectroscopy [1]. This stereochemical simplicity contrasts with acyclic monobasic necic acids of the viridifloric type (e.g., viridifloric acid), which contain two adjacent chiral centers (C-2 and C-3) bearing hydroxyl groups, generating four possible stereoisomers [2]. The defined (2S,5E) configuration of clivonecic acid means that procurement of the racemate or a diastereomeric mixture would yield material chemically inconsistent with the naturally derived necic acid, as the absolute configuration at C-2 directly influences the spatial orientation of the carboxylic acid group when esterified to the necine base. No biological activity data exist for the (2R)-enantiomer of clivonecic acid, but for related necic acids, stereochemical inversion at the carboxyl-bearing carbon has been shown to alter alkaloid esterification efficiency and hepatic metabolic activation [3].

Stereochemical Complexity
Reported
1 tetrahedral stereocenter (C-2, S); 1 olefin geometry (5-ethylidene, E); 0 undefined centers
Supports single-enantiomer QC verification by chiral HPLC or optical rotation
No published data for (2R)-enantiomer biological activity
Stereochemistry Chiral resolution Pyrrolizidine alkaloid SAR

Metabolic Provenance from Clivorine Hydrolysis

Clivonecic acid is the unique necic acid liberated upon alkaline hydrolysis of clivorine, the principal hepatotoxic otonecine-type pyrrolizidine alkaloid from Ligularia clivorum and Ligularia hodgsonii [1]. No other known naturally occurring pyrrolizidine alkaloid yields clivonecic acid upon hydrolysis, making it a definitive chemical marker for clivorine-derived research [2]. In rat liver microsomal metabolism studies, clivorine is converted to clivoric acid (the oxidized metabolite of clivonecic acid), dehydroretronecine (DHR), and glutathione conjugates, with clivoric acid formation representing a previously unreported metabolic pathway specific to the clivonecic acid moiety [3]. The quantitative formation rates of these metabolites—measured by a validated HPLC assay with intra- and inter-day variability <12% and overall accuracy >87%—provide a benchmark for in vitro metabolic studies that cannot be replicated using any other necic acid [3].

Metabolic Provenance
Reported
Clivoric acid identified as microsomal metabolite; HPLC method with intra-/inter-day variability >87%
Supports clivorine-specific metabolic pathway interpretation in rat liver microsome studies
Sprague-Dawley rat liver microsomes; NADPH-generating system at 37°C
Natural product hydrolysis Biosynthetic precursor Pyrrolizidine alkaloid metabolomics

Reversed-Phase Selectivity vs. Clivoric Acid

In the validated HPLC method for simultaneous determination of clivorine and its four microsomal metabolites, clivoric acid—the oxidized metabolite of clivonecic acid—was chromatographically resolved from the parent alkaloid and from dehydroretronecine (DHR), 7-GSH-DHR, and 7,9-diGSH-DHR [1]. Clivonecic acid itself, as the free necic acid, is more lipophilic (XLogP3 1.2) than its oxidized metabolite clivoric acid (predicted to be more polar due to additional hydroxylation), and therefore exhibits a longer retention time on C18 reversed-phase columns [2]. This differential retention enables a two-standard approach: clivonecic acid serves as the hydrolysis control standard to confirm complete ester cleavage from clivorine, while clivoric acid serves as the metabolite quantification standard. No other necic acid can substitute for clivonecic acid in this dual-standard workflow, as the retention time window and UV absorbance profile (α,β-unsaturated lactone chromophore) are unique to the clivonecic/clivoric acid pair [1][2].

RP-HPLC vs. Clivoric Acid
Class-level
Clivonecic acid more lipophilic (XLogP3 1.2); later C18 elution than oxidized metabolite clivoric acid
Supports dual-standard workflow for hydrolysis efficiency confirmation in PA metabolite panels
α,β-unsaturated lactone chromophore unique to clivonecic/clivoric acid pair
HPLC method development Metabolite profiling Reference standard selection

Clivonecic Acid Application Scenarios


Clivorine Hydrolysis Efficiency Standard

Clivonecic acid is the definitive product of clivorine alkaline hydrolysis and serves as the authentic reference standard for confirming complete ester cleavage in PA pharmacokinetic and metabolic activation studies. When paired with the validated HPLC method developed by Lin et al. (2000)—which achieves >87% overall accuracy and <12% intra- and inter-day variability for all five analytes—clivonecic acid enables quantitative determination of hydrolysis efficiency [1]. Its unique GC-MS spectrum (NIST library entry, base peak m/z 151) provides orthogonal identity confirmation [2]. This application is essential for any laboratory generating clivorine metabolite data for regulatory toxicology submissions, as incomplete hydrolysis would lead to underestimation of free necic acid content and mischaracterization of metabolic flux.

Chiral Separation Method Development

The structural simplicity of clivonecic acid—one defined tetrahedral stereocenter (C-2, S) and one defined olefin (E)—makes it an ideal model compound for developing chiral separation methods applicable to necic acids [1]. Unlike viridifloric or trachelanthic acids, which require separation of multiple diastereomers, clivonecic acid demands only enantiomeric resolution (2S vs. 2R). This reduces chiral column screening time and facilitates method transfer across laboratories. The compound's computed XLogP3 of 1.2 and TPSA of 63.6 Ų further predict adequate retention on both normal-phase chiral (e.g., Chiralpak AD-H) and reversed-phase chiral columns [2], making it a cost-effective starting point for necic acid chiral method development.

SAR Reference for Otonecine-Type Hepatotoxicity

Clivonecic acid is the only necic acid uniquely associated with the otonecine-type alkaloid clivorine, whose hepatotoxicity is mechanistically distinct from that of retronecine-type or macrocyclic PAs [1]. Lin et al. (2000) demonstrated that clivorine metabolism proceeds via CYP3A4 to form clivoric acid, DHR, and GSH conjugates—a pathway not observed with any other necic acid scaffold [1]. Procurement of clivonecic acid enables the synthesis of clivorine analogs with modified necine bases, allowing systematic dissection of the necic acid contribution to CYP3A4 substrate recognition, reactive pyrrolic ester formation rate, and subsequent covalent protein binding. This SAR capability is unavailable to laboratories that rely on more common necic acids such as senecioic acid or viridifloric acid.

GC-MS Library Expansion for Alkaloid Screening

The NIST-archived GC-MS spectrum of clivonecic acid (NIST Number 31732, 47 peaks, base peak m/z 151) [1] provides a reference-quality entry for laboratories building in-house spectral libraries for PA contaminant screening in food, herbal medicines, and animal feed. Because clivonecic acid is exclusively derived from clivorine—an alkaloid found in Ligularia species used in traditional Chinese medicine—its detection in botanical extracts serves as a specific marker for clivorine contamination, distinct from the more ubiquitous retronecine- or heliotridine-derived necic acids [2]. Incorporating this reference spectrum into routine GC-MS screening workflows enhances forensic specificity beyond what generic alkaloid libraries can provide.

Application
Selection Property
Validation Focus
Clivorine hydrolysis efficiency standard
Authentic necic acid reference for PA metabolism studies
Ester cleavage confirmation in clivorine pharmacokinetic research
Chiral separation method development
Single stereocenter reduces chiral column screening complexity
Enantiomeric resolution and method transfer for necic acid analysis
SAR reference for otonecine-type PA mechanism studies
Unique necic acid scaffold for clivorine analog synthesis
CYP3A4 substrate recognition and reactive metabolite profiling
GC-MS library expansion for alkaloid screening
NIST-archived reference spectrum (47 peaks)
Clivorine-specific marker detection in botanical extract workflows
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